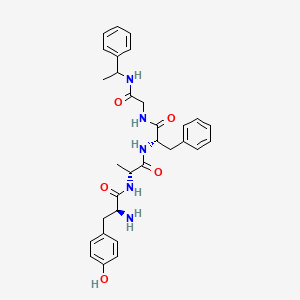
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with a protected amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide.
Scientific Research Applications
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
Cetrorelix: A synthetic oligopeptide used as a gonadotrophin-releasing hormone antagonist.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(1-phenylethyl)glycinamide is unique due to its specific amino acid sequence and structural features. This uniqueness allows it to interact with distinct molecular targets and exhibit specific biological activities, making it valuable for various research and therapeutic applications.
Properties
CAS No. |
90638-93-0 |
|---|---|
Molecular Formula |
C31H37N5O5 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-oxo-1-[[(2S)-1-oxo-1-[[2-oxo-2-(1-phenylethylamino)ethyl]amino]-3-phenylpropan-2-yl]amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C31H37N5O5/c1-20(24-11-7-4-8-12-24)34-28(38)19-33-31(41)27(18-22-9-5-3-6-10-22)36-29(39)21(2)35-30(40)26(32)17-23-13-15-25(37)16-14-23/h3-16,20-21,26-27,37H,17-19,32H2,1-2H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)/t20?,21-,26+,27+/m1/s1 |
InChI Key |
PCURAURBJCXVDB-DOUYCVFSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC(C)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















